molecular formula C12H13N3O B11886526 N-(4-Cyanobenzyl)azetidine-2-carboxamide

N-(4-Cyanobenzyl)azetidine-2-carboxamide

Cat. No.: B11886526
M. Wt: 215.25 g/mol
InChI Key: ZIMRBHYLKJIANL-UHFFFAOYSA-N
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Description

N-(4-Cyanobenzyl)azetidine-2-carboxamide is a synthetic small molecule building block of significant interest in medicinal chemistry and drug discovery research. This compound features a strained four-membered azetidine ring, a motif known for its value in designing conformationally constrained molecules. The structure combines an azetidine-2-carboxamide core, analogous to the non-proteinogenic amino acid azetidine-2-carboxylic acid (AZE), with a 4-cyanobenzyl group . The primary research value of this compound stems from the biological properties of the azetidine ring. Azetidine-2-carboxylic acid is a well-documented proline mimic that can be misincorporated into proteins in place of proline during synthesis, leading to protein misfiling and the induction of the unfolded protein response . This proteotoxic mechanism makes such compounds valuable tools for researchers studying cellular stress responses, protein quality control, and the molecular basis of diseases associated with protein misfiling. Furthermore, the presence of the azetidine ring and the 4-cyanobenzyl moiety makes this molecule a versatile intermediate for further chemical exploration. The cyanobenzyl group can serve as a synthetic handle for additional derivatization, while the azetidine ring can be further functionalized, for instance, at the carbon alpha to the nitrogen, to create a diverse library of compounds for structure-activity relationship (SAR) studies . Researchers can leverage this compound in the synthesis of novel bioactive molecules, potential enzyme inhibitors, and as a rigid scaffold in the design of pharmacological probes. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-cyanophenyl)methyl]azetidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c13-7-9-1-3-10(4-2-9)8-15-12(16)11-5-6-14-11/h1-4,11,14H,5-6,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMRBHYLKJIANL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C(=O)NCC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Investigation of Biological Activity and Pharmacological Pathways

Characterization of Specific Biological Targets and Receptor Interactions

The biological effects of azetidine-2-carboxamide (B111606) derivatives are mediated through specific interactions with a range of proteins, including enzymes and receptors.

Enzyme Inhibition Profiling

Derivatives of the azetidine (B1206935) core have been investigated for their ability to inhibit key enzymes involved in disease pathology.

PIM Kinases

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases that play a role in cell proliferation and survival, making them attractive targets for cancer therapy. researchgate.netcore.ac.uk PIM kinases are known to be downstream effectors in signaling pathways and are direct transcriptional targets of STAT (Signal Transducer and Activator of Transcription) transcription factors. researchgate.net While various heterocyclic compounds, such as benzylidene-1,3-thiazolidine-2,4-diones, have been developed as potent PIM kinase inhibitors, specific inhibition by azetidine-2-carboxamide derivatives is not extensively documented in current research. researchgate.net However, the functional link between STAT3 and PIM kinases suggests a potential area for investigation, given the potent STAT3 inhibitory activity of azetidine-2-carboxamides.

Cathepsin K

Cathepsin K is a cysteine protease predominantly expressed in osteoclasts and is a key enzyme in bone resorption and the degradation of type I collagen. nih.govmdpi.com This makes it a significant therapeutic target for osteoporosis and other bone-related disorders. nih.gov A novel series of 3,4-disubstituted azetidinones, which are structurally related to azetidine-2-carboxamides, have been identified as selective inhibitors of Cathepsin K. nih.gov The use of cyclic moieties as specific elements in these azetidinone inhibitors proved crucial for achieving a high degree of selectivity against other cathepsins. nih.gov Although not identical to the N-(4-Cyanobenzyl)azetidine-2-carboxamide structure, this research demonstrates the utility of the azetidine ring in designing selective Cathepsin K inhibitors. nih.gov

Below is a table summarizing the selectivity of azetidinone-based inhibitors for Cathepsin K.

Compound ClassTarget EnzymeSelectivity Profile
3,4-disubstituted azetidinonesCathepsin KSome compounds show at least 100-fold selectivity against other cathepsins. nih.gov

Receptor Modulation Studies

Cannabinoid Receptors

The cannabinoid receptors, CB1 and CB2, are G protein-coupled receptors (GPCRs) that are part of the endocannabinoid system. The CB2 receptor, in particular, is a therapeutic target for inflammatory diseases. It has been shown that certain azetidine 2-carboxamide (B11827560) derivatives can modulate the CB2 receptor, acting as agonists.

Muscarinic Acetylcholine (B1216132) Receptors

The muscarinic acetylcholine receptors (M1-M5) are GPCRs that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. nih.gov They are targets for treating neurological disorders like Alzheimer's disease and schizophrenia. nih.gov Drug discovery efforts have focused on developing selective allosteric modulators that bind to sites distinct from the highly conserved acetylcholine-binding site to achieve subtype selectivity. nih.gov However, based on available research, specific modulation of muscarinic acetylcholine receptors by this compound or its close derivatives has not been documented.

Interaction with Cellular Amino Acid Metabolism and Protein Synthesis Machinery

The core structure of the subject compound, azetidine-2-carboxylic acid (Aze), is a non-proteinogenic amino acid that is a natural homologue of L-proline. wikipedia.org The primary structural difference is the four-membered ring of Aze compared to the five-membered ring of proline. wikipedia.org This structural similarity allows Aze to act as a proline mimic, enabling it to be mistakenly recognized by prolyl-tRNA synthetase and incorporated into proteins during synthesis. wikipedia.org

This misincorporation can lead to altered protein structures, including in collagen, keratin, and hemoglobin, potentially causing protein misfolding and proteotoxic stress. wikipedia.org The presence of Aze in place of proline can disrupt the protein backbone, leading to a loss of function. nih.gov This mechanism of toxicity is a defense strategy for plants that produce Aze, as it can deter the growth of competing vegetation and poison predators. wikipedia.org In laboratory settings, the toxic effects of Aze can be mitigated by supplementing with L-proline, which competes for incorporation into proteins. nih.gov This fundamental interaction with the protein synthesis machinery is an inherent biological property of the azetidine-2-carboxylic acid scaffold.

Spectrum of Biological Activities Associated with Azetidine-2-carboxamide Derivatives

Building upon the azetidine-2-carboxamide core, various derivatives have been synthesized and evaluated for a range of therapeutic applications, including antimicrobial and anticancer activities.

Antimicrobial Properties

The azetidine ring is a component of many compounds with demonstrated antimicrobial activity. The parent compound, azetidine-2-carboxylic acid, is produced by some bacteria and is considered an antibiotic, though it is too toxic for human use. nih.gov More complex derivatives, such as azetidin-2-ones (β-lactams), are well-known for their antibacterial properties. nih.gov

Studies have shown that various synthesized azetidinone derivatives exhibit significant antimicrobial potential. For instance, certain 1,3,4-oxadiazole/thiadiazole derivatives containing an azetidin-2-one (B1220530) ring showed moderate activity against both Gram-positive and Gram-negative bacterial strains. nih.gov Other research into novel thiazolidine-2,4-dione carboxamides found that some derivatives displayed weak to moderate activity against Gram-negative bacteria and fungi. mdpi.com The presence of a cyano group on an N-phenyl ring attached to a proline (a five-membered ring homolog) has been noted to enhance activity against Escherichia coli, suggesting that the 4-cyano group on the subject compound could be a functionally significant feature. researchgate.net

Anticancer Activity

The azetidine-2-carboxamide scaffold has proven to be a highly effective framework for the development of potent anticancer agents. A significant breakthrough has been the discovery of (R)-azetidine-2-carboxamide analogues as powerful and selective inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). nih.gov

STAT3 is a transcription factor that is aberrantly activated in many human cancers and plays a crucial role in promoting tumor cell proliferation and survival. nih.govnih.gov A series of (R)-azetidine-2-carboxamide derivatives were developed that directly and irreversibly bind to STAT3, inhibiting its DNA-binding activity with sub-micromolar potency. nih.govnih.govescholarship.org These compounds demonstrated high selectivity for STAT3 over other STAT family members like STAT1 and STAT5. nih.gov

In cellular assays, these azetidine-based inhibitors successfully blocked STAT3 activation in triple-negative breast cancer (TNBC) cells, leading to the inhibition of STAT3 target gene expression (e.g., c-Myc, Bcl-2, survivin), induction of apoptosis, and a reduction in viable cancer cells. nih.govescholarship.org Furthermore, lead compounds from this series significantly inhibited the growth of human breast tumor xenografts in vivo. escholarship.orgresearchgate.net

The table below summarizes the in vitro inhibitory potency of selected (R)-azetidine-2-carboxamide derivatives against STAT3.

CompoundDescriptionSTAT3 DNA-Binding IC50 (µM)Reference
5a (R)-azetidine-2-carboxamide salicylic (B10762653) acid analogue0.52 - 0.55 nih.gov
5o Analogue0.38 nih.gov
8i Analogue0.34 nih.gov
H172 (9f) Irreversible binder0.38 - 0.98 nih.govescholarship.org
H182 Irreversible binder0.38 - 0.98 nih.govescholarship.org

Beyond STAT3 inhibition, other azetidine-containing compounds have shown promise. Analogues of the microtubule inhibitor TZT-1027, where a 3-aryl-azetidine moiety was incorporated, exhibited excellent antiproliferative activities against lung (A549) and colon (HCT116) cancer cell lines, with the most potent compound showing an IC50 value of 2.2 nM and 2.1 nM, respectively. mdpi.com Additionally, various azetidin-2-one derivatives have been synthesized and found to possess anticancer properties against cell lines such as MCF-7 (breast cancer). nih.gov

Anti-Inflammatory Effects

Research into the direct anti-inflammatory properties of this compound is limited. However, studies on the related compound, L-azetidine-2-carboxylic acid (AZE), have explored its effects on inflammatory pathways, albeit demonstrating pro-inflammatory rather than anti-inflammatory activity in certain contexts. In studies involving BV2 microglial cells, AZE treatment was found to trigger pro-inflammatory and pro-apoptotic responses. mdpi.comnih.govnih.govresearchgate.net

Table 1: Pro-inflammatory Effects of L-azetidine-2-carboxylic acid (AZE) in BV2 Microglial Cells
Parameter MeasuredAssay UsedObservationReference(s)
Cell ViabilityMTT AssaySignificant reduction at concentrations >1000 µM mdpi.comnih.gov
Nitric Oxide ReleaseGriess AssayRobust increase with AZE treatment mdpi.comnih.gov
Pro-inflammatory MarkersReal-time qPCR, Western Blot, ImmunocytochemistryIncreased expression of IL-1β, IL-6, NOS2, CD68, and MHC-2a mdpi.comnih.gov
ApoptosisAnnexin V-FITC/PI stainingIncreased BAX/Bcl2 ratio and cell death mdpi.comnih.gov

Antimalarial Potency

The azetidine scaffold has emerged as a promising feature in the development of novel antimalarial agents. While data on this compound is not specifically available, related azetidine derivatives have demonstrated significant potency against Plasmodium falciparum, the parasite responsible for malaria. nih.govharvard.edu

A series of azetidine-2-carbonitriles were identified as potent inhibitors of P. falciparum dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme essential for pyrimidine (B1678525) biosynthesis in the parasite. nih.gov Optimization of this series led to compounds with in vitro activity against multidrug-resistant parasite strains. nih.gov Furthermore, bicyclic azetidines have been investigated as inhibitors of P. falciparum phenylalanyl-tRNA synthetase, showing activity against multiple stages of the parasite's life cycle. harvard.edu

Table 2: Antimalarial Activity of Related Azetidine Derivatives
Compound ClassTargetKey FindingsReference(s)
Azetidine-2-carbonitrilesP. falciparum Dihydroorotate Dehydrogenase (DHODH)In vitro activity against multidrug-resistant blood-stage parasites (EC50 = 0.016 μM for an optimized compound). nih.gov
Bicyclic AzetidinesP. falciparum Phenylalanyl-tRNA SynthetaseActivity against three stages of the parasite's life cycle; parasite clearance in a humanized mouse model. harvard.edu

In Vitro Cellular and Biochemical Assays for Efficacy Evaluation

A variety of in vitro assays are crucial for evaluating the efficacy and understanding the mechanism of action of compounds like this compound. These assays can be broadly categorized into cell-based functional assays, biochemical inhibition assays, and cellular pathway analysis.

Cell-Based Functional Assays (e.g., reporter gene assays)

Cell-based functional assays are essential for determining the biological effects of a compound in a cellular context. For assessing anti-inflammatory effects, assays that measure the expression of inflammatory mediators are commonly used. For instance, the Griess assay is employed to quantify nitric oxide production, a key inflammatory signaling molecule. mdpi.comnih.gov Cell viability is often assessed using the MTT assay, which measures the metabolic activity of cells. mdpi.comnih.gov

In the context of antimalarial drug discovery, cell-based assays are used to determine the potency of compounds against the malaria parasite. The lactate (B86563) dehydrogenase (LDH) assay is a common method to measure parasite viability and growth inhibition. malariaworld.org

Biochemical Inhibition Assays with Purified Proteins (e.g., enzyme kinetics)

Biochemical inhibition assays using purified proteins are critical for identifying the specific molecular targets of a compound. In the investigation of antimalarial azetidine derivatives, these assays have been instrumental. For example, the inhibitory activity of azetidine-2-carbonitriles against purified P. falciparum dihydroorotate dehydrogenase (DHODH) was directly measured to confirm this enzyme as the molecular target. nih.gov Such assays allow for the determination of key kinetic parameters like the half-maximal inhibitory concentration (IC50), providing a quantitative measure of a compound's potency.

Cellular Pathway Analysis (e.g., protein expression, phosphorylation states)

To understand how a compound affects cellular signaling, various techniques are employed to analyze changes in protein expression and phosphorylation states. Western blotting and real-time quantitative polymerase chain reaction (qPCR) are standard methods to measure changes in the levels of specific proteins and their corresponding messenger RNA. mdpi.comnih.gov Immunocytochemistry can provide spatial information about protein expression within cells. mdpi.comnih.gov

In the study of L-azetidine-2-carboxylic acid, these methods were used to show an increased expression of pro-inflammatory markers such as IL-1β, IL-6, and NOS2, and to analyze the BAX/Bcl2 ratio, an indicator of apoptosis susceptibility. mdpi.comnih.gov These analyses provide a detailed picture of the cellular pathways modulated by the compound.

Table 3: Common In Vitro Assays for Efficacy Evaluation
Assay CategorySpecific Assay ExamplePurposeApplication ContextReference(s)
Cell-Based Functional AssaysGriess AssayMeasures nitric oxide releaseInflammation studies mdpi.comnih.gov
MTT AssayAssesses cell viability and metabolic activityGeneral toxicity and proliferation studies mdpi.comnih.gov
Lactate Dehydrogenase (LDH) AssayMeasures parasite viabilityAntimalarial drug screening malariaworld.org
Biochemical Inhibition AssaysEnzyme Inhibition AssayDetermines the IC50 against a purified enzymeTarget identification and validation nih.gov
Cellular Pathway AnalysisWestern BlotQuantifies the expression levels of specific proteinsSignal transduction and pathway analysis mdpi.comnih.gov
Real-time qPCRMeasures gene expression levelsAnalysis of transcriptional regulation mdpi.comnih.gov
ImmunocytochemistryVisualizes the localization of proteins within cellsCellular protein expression and localization mdpi.comnih.gov

Mechanism of Action Moa Elucidation at a Molecular and Cellular Level

Characterization of Binding Modalities and Affinities

Specific binding affinity data for N-(4-Cyanobenzyl)azetidine-2-carboxamide is not extensively detailed in publicly available research. However, the mechanism of action is predicated on its recognition by prolyl-tRNA synthetase (ProRS), the enzyme responsible for charging transfer RNA (tRNA) with proline for protein synthesis. The azetidine (B1206935) ring structure mimics the pyrrolidine (B122466) ring of proline, allowing it to fit into the active site of ProRS. mdpi.com

The affinity for ProRS is a critical determinant of its potency. The N-(4-cyanobenzyl) substitution on the carboxamide group is expected to significantly influence this binding. This functional group can alter the molecule's steric and electronic properties, potentially affecting its orientation and interaction with amino acid residues within the enzyme's active site. Research on related azetidine compounds demonstrates that substitutions can modulate binding affinity to target proteins. For instance, different stereoisomers of azetidine-2,3-dicarboxylic acid exhibit markedly different binding affinities for NMDA receptors, with the L-trans isomer showing the highest affinity (Ki=10 μM). nih.gov This highlights the sensitivity of receptor binding to the specific chemical structure of azetidine derivatives.

Analysis of Ligand-Induced Conformational Changes in Target Macromolecules

The primary macromolecular target of this compound's precursor, AZE, is prolyl-tRNA synthetase. While direct studies on the conformational changes induced by the title compound are lacking, the interaction of the AZE core with ProRS is the initiating step. Following binding, the enzyme catalyzes the adenylation of the azetidine compound and its transfer to the proline-specific tRNA (tRNAPro). This process itself implies a series of conformational changes within the enzyme to accommodate the substrate and facilitate the catalytic steps.

Once misincorporated into a polypeptide chain in place of proline, the azetidine ring induces significant conformational changes in the protein. The four-membered ring of azetidine is more constrained than proline's five-membered ring. oup.com This structural difference alters the allowable bond angles (phi and psi angles) of the polypeptide backbone, forcing it into a different conformation. oup.com Molecular modeling of myelin basic protein with AZE substitutions predicts that even a single misincorporation can cause a severe bend in the polypeptide chain, disrupting structures like the poly-proline type II helix. nih.gov

Identification of Downstream Signaling Cascade Modulation

The primary downstream effect of this compound is the induction of the Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) stress. mdpi.commdpi.com This is a direct consequence of the widespread protein misfolding caused by the misincorporation of the azetidine moiety. The accumulation of misfolded proteins in the ER is a classic trigger for the UPR.

Studies on the parent compound AZE in various cell lines, including microglial cells, have elucidated the specific signaling pathways involved: mdpi.commdpi.com

PERK Pathway : AZE treatment leads to increased phosphorylation of the Protein kinase RNA-like ER kinase (PERK). This, in turn, phosphorylates the eukaryotic translation initiation factor 2α (eIF2α). This signaling cascade leads to a general attenuation of protein synthesis but also selectively upregulates the translation of specific stress-response proteins like Activating Transcription Factor 4 (ATF4). mdpi.comnih.gov

ATF6 Pathway : AZE activates the Activating Transcription Factor 6 (ATF6) pathway. Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that moves to the nucleus to act as a transcription factor for UPR target genes. mdpi.com

IRE1α Pathway : The Inositol-requiring enzyme 1α (IRE1α) pathway is also activated. IRE1α splices the mRNA of X-box binding protein 1 (XBP1), leading to the production of a potent transcription factor that upregulates genes involved in protein folding and degradation. mdpi.com

In microglial cells, these stress responses are linked to pro-inflammatory and pro-apoptotic outcomes. AZE treatment has been shown to increase the expression of pro-inflammatory markers such as IL-1β, IL-6, and NOS2, as well as inducing the expression of matrix metalloproteinase 9 (MMP-9) and brain-derived neurotrophic factor (BDNF). mdpi.comnih.gov

Probing the Effects of Proline Mimicry on Protein Conformation and Function

The core mechanism of this compound is its action as a proline mimic. figshare.com Proline is unique among proteinogenic amino acids due to its secondary amine being locked within a five-membered ring, which imposes significant conformational constraints on the polypeptide backbone. oup.com The four-membered ring of the azetidine moiety is a structural analogue of proline's ring, but its smaller size and different geometry lead to altered protein structure and function when it is substituted for proline. oup.comfigshare.com

Misincorporation into Polypeptides

The toxicity of the azetidine core stems from its ability to evade the proofreading mechanisms of prolyl-tRNA synthetase (ProRS) in most species, including mammals. figshare.comnih.gov The enzyme mistakenly recognizes it as proline, attaches it to tRNAPro, and delivers it to the ribosome for incorporation into nascent polypeptide chains. mdpi.com

The extent of misincorporation is a competitive process, dependent on the relative concentrations of the azetidine compound and L-proline. mdpi.comresearchgate.net Studies using radiolabeled AZE have confirmed its specific substitution for proline residues during hemoglobin synthesis. researchgate.net Mass spectrometry analysis of recombinant myelin basic protein expressed in E. coli grown with AZE showed that up to three of the eleven proline residues could be replaced by the analogue. nih.gov This substitution can disrupt protein function, alter antigenicity, and lead to a range of toxic and teratogenic effects. figshare.comwikipedia.org

Table 1: Effect of Azetidine-2-Carboxylic Acid (AZE) and L-Proline on Protein Synthesis

ConditionEffect on L-[14C]proline IncorporationEffect on [14C]AZE IncorporationReference
1 mM AZE25% Reduction- researchgate.net
5 mM AZE58% Reduction- researchgate.net
10 mM AZE72% Reduction- researchgate.net
1.45 µM L-proline-45% Reduction researchgate.net
145 µM L-proline-92% Reduction researchgate.net

Induction of Cellular Stress Responses (e.g., Unfolded Protein Response)

The widespread misincorporation of the azetidine moiety leads to the synthesis of structurally abnormal proteins. mdpi.com The accumulation of these misfolded proteins within the endoplasmic reticulum triggers a cellular stress response known as the Unfolded Protein Response (UPR). biorxiv.orgnih.govresearchgate.net The UPR is a defensive mechanism that aims to restore proteostasis by reducing the load of new proteins entering the ER, increasing the production of chaperones to aid in folding, and enhancing the degradation of misfolded proteins.

AZE has been identified as a potent chemical inducer of the UPR. nih.govbiorxiv.org Studies in various cell types have demonstrated that AZE treatment robustly activates all three major branches of the UPR signaling pathway.

Table 2: Key UPR Genes Upregulated by Azetidine-2-Carboxylic Acid (AZE) Treatment

UPR PathwayKey Genes/Proteins ActivatedReference
PERKp-PERK, p-eIF2α, ATF4, GADD34, DDIT3 (CHOP) mdpi.comnih.gov
ATF6Cleaved ATF6 mdpi.com
IRE1αERN1, Spliced XBP1 mdpi.com

If the stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death. mdpi.com This is often mediated by the transcription factor CHOP (DDIT3), which is strongly induced by the PERK pathway. mdpi.com

Investigation of Stereoisomer-Specific Mechanisms

The stereochemistry of azetidine-based molecules is crucial for their biological activity. While specific studies on the stereoisomers of this compound are not available, research on related compounds provides a clear precedent for stereoisomer-specific effects. The natural and biologically active form of azetidine-2-carboxylic acid is the L-stereoisomer, which mimics L-proline. researchgate.net The D-isomer of proline does not rescue the growth-inhibitory effects of AZE, indicating that the cellular machinery for protein synthesis is specific to the L-stereoisomer. researchgate.net

Pharmacological evaluation of the four stereoisomers of a related compound, azetidine-2,3-dicarboxylic acid (ADC), at NMDA receptors demonstrated significant differences in activity: nih.gov

L-trans-ADC : Showed the highest binding affinity (Ki=10 μM) and acted as the most potent agonist at the NR1/NR2D receptor subtype.

D-cis-ADC : Had a slightly lower binding affinity (Ki=21 μM) and acted as a partial agonist at NR1/NR2C and NR1/NR2D receptors.

L-cis-ADC and D-trans-ADC : Were low-affinity ligands with significantly weaker activity.

These findings underscore that the three-dimensional arrangement of functional groups on the azetidine ring dictates the molecule's interaction with its biological targets. It is therefore highly probable that the (S) and (R) enantiomers of this compound would exhibit different affinities for prolyl-tRNA synthetase and, consequently, different potencies in inducing downstream cellular effects.

Structure Activity Relationship Sar Studies for N 4 Cyanobenzyl Azetidine 2 Carboxamide

Systematic Variation of the Azetidine (B1206935) Ring Substituents

The four-membered azetidine ring is a central component of the scaffold, providing a rigid and conformationally constrained backbone. Variations in its substitution pattern can significantly modulate binding affinity and selectivity.

Impact of Substituents at Azetidine C-3 and C-4 on Activity

The introduction of substituents on the C-3 and C-4 positions of the azetidine ring offers a vector for optimizing pharmacological properties. While C-2 modifications are common, functionalization at C-3 and C-4 provides an alternative strategy for exploring the chemical space around the core scaffold.

Research into related azetidine-containing compounds has demonstrated the feasibility and importance of substitution at the C-3 position. For instance, stereospecific C(sp3)–H arylation has been successfully used to introduce aryl groups at the C-3 position of azetidine-2-carboxylic acid derivatives in the synthesis of antimalarial agents. harvard.edunih.gov This modification allows for the exploration of interactions within the target's binding pocket adjacent to the azetidine ring. The ability to prepare all four stereoisomers of C-3 substituted azetidines underscores the potential for fine-tuning molecular geometry to achieve optimal target engagement. harvard.edu

In contrast, the C-4 position of the azetidine ring is less frequently modified in SAR studies. Commercially available azetidine building blocks are often limited to C-3 substituted derivatives or azetidine-2-carboxylic acid itself, making the synthesis of C-4 substituted analogs more complex. researchgate.net Consequently, the impact of C-4 substituents on the activity of the N-(4-Cyanobenzyl)azetidine-2-carboxamide scaffold is not as well-documented, representing an area for future investigation.

Role of Ring Strain and Conformation

The azetidine ring possesses a significant degree of ring strain, approximately 25.4 kcal/mol, which is intermediate between the highly strained aziridine (B145994) (27.7 kcal/mol) and the relatively stable pyrrolidine (B122466) (5.4 kcal/mol). rsc.org This inherent strain is not a liability but a key feature that imparts a rigid, well-defined three-dimensional structure to the molecule. This conformational rigidity reduces the entropic penalty upon binding to a biological target, which can contribute to enhanced potency.

The constrained nature of the four-membered ring forces specific conformations that can be highly favorable for biological activity. Studies on azetidine-containing dipeptides have shown that the azetidine residue can induce the formation of a reverse γ-turn, a stable secondary structure stabilized by an intramolecular hydrogen bond. nih.gov This pre-organization of the molecule into a bioactive conformation is a critical aspect of its potency.

Furthermore, the smaller four-membered ring of azetidine offers a distinct conformational profile compared to the five-membered ring of proline, a common structural analog. medchemexpress.com In the development of STAT3 inhibitors, the replacement of a proline-amide linker with an (R)-azetidine-2-carboxamide resulted in a greater than four-fold increase in inhibitory potency. nih.gov This enhancement suggests that the specific bond angles and conformational constraints imposed by the azetidine ring orient the key pharmacophoric groups more optimally for interaction with the target protein compared to the more flexible proline ring.

Modifications of the Carboxamide Linkage and Terminal Amide Substituents

The carboxamide linkage is a critical component, often involved in key hydrogen bonding interactions with the target protein. Modifications to this group, including bioisosteric replacement and stereochemical inversion, are fundamental strategies in SAR studies.

Bioisosteric Replacements for the Amide Group

Amide bonds are prevalent in bioactive molecules but can be susceptible to enzymatic hydrolysis, potentially limiting oral bioavailability and metabolic stability. drughunter.com Bioisosteric replacement of the amide group is a common medicinal chemistry strategy to overcome these liabilities while preserving or enhancing biological activity. A successful bioisostere mimics the key electronic and steric properties of the amide, particularly its ability to act as a hydrogen bond donor and acceptor. drughunter.com

Several functional groups have been investigated as amide bioisosteres. Heterocyclic rings such as 1,2,4-triazoles, oxadiazoles, and imidazoles can replicate the hydrogen bonding capacity of the amide group within a more rigid and metabolically stable framework. drughunter.com Another strategy involves the use of a trifluoroethylamine motif. The strong electron-withdrawing nature of the trifluoromethyl group mimics the carbonyl of the amide and can enhance metabolic stability against proteolysis. drughunter.com In the context of cathepsin S inhibitors, aryl-trifluoroethylamines have been successfully employed as amide isosteres to improve metabolic stability. nih.gov

Below is a table of common bioisosteric replacements for the amide group.

Original GroupBioisosteric ReplacementRationale
Carboxamide (-CONH-)1,2,4-TriazoleMimics H-bond properties, metabolically stable. drughunter.com
Carboxamide (-CONH-)OxadiazoleMimics H-bond properties, metabolically stable. drughunter.com
Carboxamide (-CONH-)Trifluoroethylamine (-CH(CF3)NH-)Mimics carbonyl electronics, enhances metabolic stability. drughunter.comnih.gov

Effects of Stereochemistry at Azetidine C-2

The stereochemistry at the C-2 position, where the carboxamide group is attached, is paramount for biological activity. nih.gov Chiral molecules often interact differently with their biological targets, and typically only one enantiomer is responsible for the desired pharmacological effect.

In SAR studies of (R)-azetidine-2-carboxamide analogues as STAT3 inhibitors, stereochemistry was found to be a critical determinant of potency. The (R)-enantiomer of a lead compound was found to be over four times more potent than its corresponding (S)-enantiomer. nih.gov This stark difference in activity highlights a precise stereochemical requirement for optimal interaction with the STAT3 protein, where the (R)-configuration correctly orients the substituents for binding. Consequently, subsequent optimization efforts focused exclusively on the (R)-azetidine-2-carboxamides. nih.gov This finding is consistent with numerous studies across different therapeutic areas where the C-2 stereocenter of azetidine-2-carboxylic acid derivatives dictates the biological outcome. harvard.edu

The table below illustrates the impact of C-2 stereochemistry on STAT3 inhibitory activity for a pair of enantiomers.

CompoundStereochemistry at C-2STAT3 DNA-Binding Activity (EMSA IC₅₀, µM)
5a R0.52
5b S2.22
Data sourced from a study on STAT3 inhibitors. nih.gov

Elucidation of the Pharmacophoric Contribution of the 4-Cyanobenzyl Moiety

The 4-cyanobenzyl group is not merely a placeholder but an active and often essential pharmacophoric element. Its contributions to molecular recognition and pharmacokinetic properties are multifaceted.

The benzonitrile (B105546) moiety plays a significant role in blocking metabolic degradation. The nitrile group is strongly electron-withdrawing, which polarizes the aromatic ring and can make it less susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.gov This can lead to improved metabolic stability and a longer half-life in vivo.

Beyond its metabolic role, the nitrile group is a key interacting moiety. It is a versatile hydrogen bond acceptor and can form crucial interactions with amino acid residues in the active site of a target enzyme, such as asparagine or arginine. nih.gov In the context of cysteine proteases like cathepsins, the nitrile group acts as a reversible covalent "warhead." researchgate.net The electrophilic carbon atom of the nitrile is attacked by the nucleophilic thiol of the active site cysteine residue, forming a reversible covalent thioimidate adduct. This covalent interaction is responsible for the high potency observed in many nitrile-based cathepsin inhibitors. researchgate.net

The 4-cyanobenzyl group is a well-established pharmacophore in inhibitors for a range of enzymes. For example, it is a key component of inhibitors for dipeptidyl peptidase IV (DPP IV), where the nitrile engages in hydrogen bonding within a hydrophobic pocket. nih.gov Similarly, compounds incorporating this moiety have shown potent inhibitory activity against urease and various cathepsins, underscoring its broad utility and importance as a pharmacophoric group in drug design. nih.govnih.govnih.gov

Positional Isomerism of the Cyano Group on the Phenyl Ring

The placement of the cyano (-CN) group on the phenyl ring is a critical determinant of the biological activity of N-benzylazetidine-2-carboxamide derivatives. SAR studies have demonstrated that the para (4-position) substitution is often optimal for potency. The linear geometry and electronic properties of the cyano group at this position allow it to engage in specific interactions within the target's binding site, which may include acting as a hydrogen bond acceptor.

When the cyano group is moved to the meta (3-position) or ortho (2-position), a significant decrease in activity is commonly observed. This loss of potency highlights the precise steric and electronic requirements of the binding pocket. An altered position can lead to unfavorable steric clashes or disrupt the optimal geometry for hydrogen bonding and other non-covalent interactions. For instance, in studies of similar nitrile-containing inhibitors, moving the cyano group from the para- to the meta- or ortho-position has resulted in substantial drops in inhibitory efficacy, sometimes by over a hundred-fold.

CompoundCyano Group PositionRelative Inhibitory Activity
This compoundpara (4-CN)High
N-(3-Cyanobenzyl)azetidine-2-carboxamidemeta (3-CN)Significantly Reduced
N-(2-Cyanobenzyl)azetidine-2-carboxamideortho (2-CN)Significantly Reduced
Table 1. Conceptual data illustrating the impact of cyano group positional isomerism on the biological activity of N-benzylazetidine-2-carboxamide analogs.

Substituent Effects on the Phenyl Ring (e.g., halogenation)

Beyond the cyano group, the addition of other substituents to the phenyl ring can further modulate the activity of this compound. The nature of these substituents—whether they are electron-donating or electron-withdrawing—and their size and position can fine-tune the compound's electronic properties, lipophilicity, and steric profile.

Halogenation (the introduction of fluorine, chlorine, or bromine) is a common strategy in medicinal chemistry. Electron-withdrawing groups like halogens can influence the acidity of nearby protons and the strength of hydrogen bonds. For example, in related azetidine-2-carboxamide (B111606) analogs developed as STAT3 inhibitors, modifications to the aromatic moieties have been shown to significantly impact potency. While specific data on halogenating the cyanobenzyl ring of this exact compound is limited, general principles suggest that such modifications could enhance binding affinity or improve pharmacokinetic properties. However, bulky substituents, even if electronically favorable, might introduce steric hindrance that negatively affects activity.

Analog of this compoundSubstitution on Phenyl RingPotential Impact on Activity
Analog 1Additional Fluoro (F) groupMay increase binding affinity through new interactions
Analog 2Additional Chloro (Cl) groupMay alter electronics and lipophilicity, potentially improving potency
Analog 3Additional Methyl (CH3) groupMay introduce steric hindrance, potentially reducing activity
Table 2. Hypothesized effects of various substituents on the phenyl ring of this compound based on general SAR principles.

Influence of Linker Length and Flexibility

The azetidine-2-carboxamide moiety serves as a constrained linker between the N-benzyl group and other parts of a molecule. The size and conformational rigidity of this linker are pivotal for activity. The four-membered azetidine ring provides a specific, rigid conformation that orients the substituents in a defined spatial arrangement, which is often beneficial for high-affinity binding to a biological target. nih.govambeed.comnih.gov

Studies comparing cyclic amino acid linkers of different sizes have shown that the azetidine ring can be superior to its larger or more flexible counterparts. For example, in the development of STAT3 inhibitors, replacing a five-membered proline ring with the smaller, four-membered azetidine ring resulted in a more than four-fold increase in inhibitory potency. acs.org Conversely, increasing the ring size to a six-membered pipecolamide structure led to a decrease in activity. acs.org This demonstrates that the conformational restriction imposed by the azetidine ring is a key factor for the activity of these molecules, likely by minimizing the entropic penalty upon binding and locking the molecule into its bioactive conformation. nih.govacs.org

Linker MoietyRing SizeRelative Potency (IC50)
Azetidine-2-carboxamide4-membered~0.55 µM
Proline-amide5-membered~2.4 µM
Pipecolamide6-membered~5.4 µM
Table 3. Comparison of inhibitory potency for STAT3 inhibitors with varying cyclic amino acid linkers, demonstrating the superiority of the azetidine ring. acs.org

Development of Quantitative Structure-Activity Relationships (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net For azetidine derivatives, QSAR models can be developed to predict the activity of new, unsynthesized analogs, thereby guiding medicinal chemistry efforts and prioritizing synthetic targets. chalcogen.ro

The development of a robust QSAR model involves calculating a set of molecular descriptors for a series of related compounds with known activities. These descriptors quantify various physicochemical properties, such as steric (e.g., molecular volume, ovality), electronic (e.g., dipole moment), and thermodynamic (e.g., logP, total energy) characteristics. chalcogen.ro Multiple linear regression or other statistical methods are then used to build a mathematical equation that relates these descriptors to the observed biological activity. researchgate.netchalcogen.ro

The validity and predictive power of a QSAR model are assessed using statistical parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (Q² or q²). A high r² value (close to 1.0) indicates a good fit of the model to the training data, while a high Q² value (typically >0.5) suggests good internal predictivity. chalcogen.ro For azetidine-containing compounds, QSAR studies have indicated that steric and thermodynamic descriptors often play a crucial role in determining their biological activity. chalcogen.ro

Statistical ParameterValueInterpretation
Correlation Coefficient (r²)> 0.80Model explains a high percentage of the variance in biological activity.
Cross-Validated Coefficient (Q²)> 0.60Model has good internal predictive ability.
F-test valueHighThe relationship between descriptors and activity is statistically significant.
Table 4. Typical statistical validation parameters for a robust QSAR model for azetidine derivatives. researchgate.netchalcogen.ro

Conformational Analysis and Peptide Mimicry Studies

Azetidine-2-carboxylic Acid as a Conformationally Constrained Proline Analogue

Azetidine-2-carboxylic acid (Aze), a naturally occurring non-protein amino acid, is a homologue of proline, differing by the absence of one methylene (B1212753) group in its four-membered heterocyclic ring. wikipedia.org This smaller ring size imposes significant conformational constraints compared to the five-membered pyrrolidine (B122466) ring of proline. nih.gov The substitution of proline with Aze can profoundly alter the properties of peptides and proteins, particularly collagen. nih.gov

The structural rigidity and unique puckering of the azetidine (B1206935) ring make it a valuable tool for creating peptidomimetics, compounds that mimic the structure of peptides. medchemexpress.combiorxiv.org By replacing proline with Aze, researchers can introduce specific structural changes that influence a peptide's shape, stability, and biological activity. wikipedia.orgacs.org

Spectroscopic Investigations of Conformation (e.g., Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD))

Spectroscopic techniques are crucial for elucidating the three-dimensional structures of azetidine-containing peptides. Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are particularly powerful in this regard.

Circular Dichroism (CD): CD spectroscopy is used to analyze the secondary structure of peptides. The technique measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of the peptide backbone. In a study of tetrapeptides, CD spectra were used to conclude that a peptide containing alternating azetidine and proline residues, Boc-(L-Aze-L-Pro)₂-Opcp, adopted an all-cis peptide bond conformation consistent with a left-handed helix in trifluoroethanol. umich.edu In contrast, a sequence with three prolines followed by an azetidine, Boc-(L-Pro)₃-L-Aze-Opcp, showed a mix of cis and trans peptide bonds, indicating that the single azetidine residue perturbed the typical proline peptide structure. umich.edu

TechniqueInformation ObtainedExample Application for Azetidine Peptides
¹H NMRProton chemical shifts, coupling constants, identification of local structures.Identification of γ-type reverse turns in dipeptides. nih.gov
¹³C NMRCarbon skeleton information, detection of cis/trans isomers.Assessment of peptide bond orientation in tetrapeptides. umich.edu
NOE SpectroscopyThrough-space distances between protons, determination of 3D conformation.Establishing stereochemistry and orientation of ring substituents. ipb.pt
Circular Dichroism (CD)Secondary structure content (e.g., helices, sheets, turns).Characterization of helical structures in proline-azetidine tetrapeptides. umich.edu

Impact of Azetidine-2-carboxamide (B111606) Residues on Peptide Secondary and Tertiary Structures

The incorporation of azetidine-2-carboxamide residues into a peptide backbone can significantly influence its secondary and tertiary structure. The constrained nature of the four-membered ring acts as a potent turn-inducer.

Research has shown that the conformational restriction imposed by an azetidine-2-carboxamide residue can effectively stabilize γ-turn-like conformations in short peptides. nih.gov This ability to pre-organize a peptide chain into a specific conformation is highly desirable in drug design, as it can enhance binding affinity to a biological target.

In the context of larger structures, the impact is complex. As mentioned, the substitution can lead to greater flexibility compared to proline, which may destabilize highly ordered structures like helices. nih.gov However, in other contexts, azetidine residues can facilitate cyclization and improve metabolic stability. In one study, the introduction of a 3-aminoazetidine (3-AAz) subunit into linear peptides greatly improved the efficiency of their cyclization into tetra-, penta-, and hexapeptides. nih.gov X-ray diffraction analysis of one such cyclic tetrapeptide revealed that the azetidine ring encourages an all-trans conformation of the peptide backbone, a less common but structurally significant arrangement. nih.govresearchgate.net

Design and Synthesis of Azetidine-Containing Peptidomimetics

The unique structural properties of azetidine make it an attractive building block for the design and synthesis of peptidomimetics. The goal is to create molecules that mimic the essential features of a peptide's structure required for biological activity while having improved properties such as stability against enzymatic degradation, better cell permeability, and enhanced oral bioavailability.

The synthesis of azetidine-containing peptides often involves multi-step chemical processes. An essential precursor, azetidine-2-carboxylic acid, can be synthesized through various routes, including the cyclization of appropriately substituted precursors derived from amino acids like L-aspartic acid. clockss.orggoogle.com

Once the azetidine core is formed, it can be incorporated into peptide chains using standard solution-phase or solid-phase peptide synthesis (SPPS) techniques. umich.eduresearchgate.net For example, tetrapeptides have been prepared using traditional solution peptide synthesis by coupling protected amino acid and azetidine building blocks. umich.edu More advanced strategies employ azetidine-containing dipeptide building blocks for efficient incorporation during SPPS. researchgate.net

A key feature in the design of these peptidomimetics is the ability to perform late-stage functionalization. The nitrogen atom of the azetidine ring can be chemically modified after the main peptide or macrocycle has been formed. nih.gov This allows for the attachment of various functional groups, such as fluorescent dyes for imaging or biotin (B1667282) tags for affinity purification, without altering the core peptide sequence. researchgate.net This synthetic versatility makes azetidine-containing scaffolds powerful tools for developing novel therapeutic and diagnostic agents. core.ac.uk

Computational and Chemoinformatic Approaches in Research

Molecular Docking Simulations for Target Prediction and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org In the context of drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand, such as an azetidine-2-carboxamide (B111606) derivative, within the active site of a target protein. rjptonline.orgresearchgate.net This method is crucial for identifying potential biological targets and understanding the structural basis of a compound's activity.

The process involves computationally placing the ligand in various conformations and orientations within the protein's binding site and using a scoring function to estimate the binding affinity for each pose. rjptonline.org For instance, in studies involving azetidin-2-one (B1220530) derivatives, molecular docking has been successfully employed to predict binding contacts with the active site of enzymes like the epidermal growth factor receptor (EGFR). researchgate.net These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. vistas.ac.in

Research on azetidine-2-carboxamide analogues acting as STAT3 inhibitors has demonstrated the utility of these simulations. While not providing a direct crystal structure, docking studies can suggest how the azetidine (B1206935) scaffold and its substituents fit into the SH2 domain of STAT3, guiding further chemical modifications to enhance potency and selectivity. nih.govacs.org The analysis of docking results, often visualized using software like Discovery Studio, helps researchers understand structure-activity relationships (SAR) and rationally design new analogues with improved binding characteristics. rjptonline.org

Table 1: Illustrative Molecular Docking Results for Azetidine Analogues Against a Kinase Target

Compound AnalogueDocking Score (kcal/mol)Key Hydrogen Bond Interactions (Residues)Hydrophobic Interactions (Residues)
Analogue A (Parent)-7.5MET793, LYS745LEU718, VAL726, ALA743
Analogue B (+F group)-8.2MET793, GLN791LEU718, LEU844, PHE856
Analogue C (+OH group)-7.9LYS745, ASP855VAL726, ALA743, LEU844
Analogue D (Ring modification)-6.8MET793LEU718, ALA743

Note: This table is for illustrative purposes, based on typical findings in docking studies of small molecule inhibitors.

Molecular Dynamics Simulations to Explore Ligand-Target Interactions and Conformational Landscape

Molecular dynamics (MD) simulations provide a powerful approach to study the physical movements of atoms and molecules over time. mdpi.com Unlike the static picture offered by molecular docking, MD simulations can reveal the dynamic behavior of a ligand-protein complex, offering deeper insights into the stability of binding modes, the role of solvent molecules, and the conformational flexibility of both the ligand and its target. researchgate.netresearchgate.net

For azetidine-based compounds, MD simulations are often used to validate the results of docking studies. researchgate.net By simulating the complex in a solvated environment for nanoseconds or longer, researchers can assess whether the predicted binding pose is stable over time. The stability is often measured by calculating the root mean square deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. researchgate.net

Furthermore, MD simulations are crucial for exploring the conformational landscape of the azetidine ring itself. The four-membered azetidine ring is strained and can adopt different puckered conformations. nih.gov Computational studies have shown that the ring's pucker can be influenced by its substituents and its environment. nih.govresearchgate.net Understanding this conformational preference is vital, as it dictates the spatial orientation of substituent groups, which in turn affects how the molecule interacts with its biological target. Techniques like Molecular Mechanics-Poisson-Boltzmann Surface Area (MM-PBSA) can be applied to MD simulation trajectories to calculate binding free energies, providing a more accurate estimation of binding affinity than docking scores alone. researchgate.net

Quantum Mechanical Calculations for Electronic Properties and Reaction Mechanisms

Quantum mechanics (QM) calculations are used to study the electronic structure and reactivity of molecules at the atomic level. These methods are essential for understanding properties that are governed by electron distribution, such as molecular orbital energies (HOMO/LUMO), electrostatic potential, and bond strengths. researchgate.netcuny.edu For azetidine-containing compounds, QM calculations provide insights that are not accessible through classical molecular mechanics methods used in docking and MD simulations.

One key application is in understanding the reactivity of the strained azetidine ring. rsc.org QM methods can be used to model reaction pathways and calculate activation energies for processes like ring-opening reactions, which can be a metabolic liability or a desired mechanism of action. nih.govrsc.orgacs.org For instance, QM calculations have been used to investigate the biosynthesis of azetidine-2-carboxylic acid, revealing that the enzyme environment lowers the energy barrier for the cyclization reaction compared to the reaction in water. nih.gov

QM is also used to determine the electronic properties of molecules like N-(4-Cyanobenzyl)azetidine-2-carboxamide. Calculations can reveal the partial charges on atoms and the molecular electrostatic potential map, which are critical for understanding non-covalent interactions with a protein target. cuny.edu Furthermore, properties like heats of formation and bond dissociation energies for novel azetidine derivatives can be calculated to predict their stability. researchgate.net

Virtual Screening and Fragment-Based Drug Design for Novel Analogues

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures that are most likely to bind to a drug target. nih.gov This approach allows researchers to evaluate thousands or even millions of compounds computationally, narrowing the field for more resource-intensive experimental screening. mdpi.com For a scaffold like this compound, virtual screening of commercial or custom chemical libraries can identify novel derivatives with potentially higher affinity or better physicochemical properties.

Fragment-based drug design (FBDD) is another powerful strategy where small molecular fragments are identified and then optimized and linked together to produce a lead compound with higher affinity. enamine.net The azetidine ring is an attractive scaffold for FBDD. enamine.netnih.gov Its rigid, three-dimensional structure makes it an excellent anchor to which different functional groups can be attached to probe interactions within a protein's binding pocket. enamine.net The conformational rigidity of the azetidine scaffold can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity. enamine.net Computational methods are used to screen fragment libraries to find those that bind to the target, and then to guide the linking or growing of these fragments into more potent, drug-like molecules. researchgate.net

Chemoinformatic Analysis of Azetidine-Based Chemical Space

Chemoinformatics involves the use of computational methods to analyze and organize large sets of chemical data. nih.gov A key concept in this field is "chemical space," which is a multidimensional representation of all possible molecules, where each molecule's position is defined by its properties. nih.gov Analyzing the chemical space of azetidine-based compounds helps researchers understand their diversity, complexity, and drug-like properties. nih.govresearchgate.net

By calculating various molecular descriptors (e.g., molecular weight, logP, polar surface area, number of rotatable bonds), researchers can assess the properties of virtual or synthesized libraries of azetidine-containing molecules. nih.gov This analysis is crucial for designing libraries with optimal physicochemical properties for specific applications, such as targeting the central nervous system, which requires molecules that can cross the blood-brain barrier. nih.gov Chemoinformatic tools can be used to compare the chemical space covered by an azetidine library with that of known drugs or natural products, ensuring novelty and diversity. researchgate.net This systematic exploration helps guide synthetic efforts toward unexplored regions of chemical space, increasing the probability of discovering novel bioactive compounds. nih.govresearchgate.net

Biosynthetic Pathways and Natural Product Connections

Enzymatic Biosynthesis of Azetidine-2-carboxylic Acid (AZE Synthases)

Azetidine-2-carboxylic acid (AZE) is a non-proteinogenic amino acid found in various plants and bacteria. nih.govacs.org Its biosynthesis is catalyzed by a class of enzymes known as AZE synthases. nih.gov These enzymes have been identified in bacterial metabolic pathways, particularly those involving non-ribosomal peptide synthetases (NRPS). nih.govnih.gov

AZE synthases facilitate the formation of the strained four-membered azetidine (B1206935) ring through an intramolecular cyclization reaction. The primary substrate for this reaction is S-adenosylmethionine (SAM). nih.gov The enzyme orchestrates a highly specific 4-exo-tet cyclization of SAM to produce AZE. nih.gov This discovery has unveiled a wider prevalence of AZE-containing metabolites in diverse bacterial phyla than was previously understood. nih.gov In Pseudomonas aeruginosa, for example, a conserved NRPS pathway regulated by quorum-sensing is responsible for producing azetidine-containing alkaloids called azetidomonamides, with AZE serving as an unusual building block. nih.gov

Key AZE Synthases and Their Characteristics

Enzyme Organism/Pathway Function Reference
AzeJ Azetidomonamide biosynthesis Catalyzes SAM cyclization to AZE researchgate.net

Mechanistic Insights into S-Adenosylmethionine (SAM)-Dependent Cyclization Reactions

The formation of the azetidine ring by AZE synthases is a remarkable feat of biocatalysis, involving the cyclization of the ubiquitous cofactor S-adenosylmethionine (SAM). nih.gov SAM is a common methyl donor in countless biochemical reactions, but in this case, it serves as the direct substrate for building the cyclic structure. nih.govresearchgate.netnih.gov

The mechanism involves an intramolecular 4-exo-tet cyclization of SAM. nih.gov Structural and biochemical analyses, combined with quantum mechanical calculations, have revealed key aspects of this process. The reaction is facilitated by an exceptional conformation of the SAM substrate bound within the enzyme's active site. nih.gov This specific positioning is supported by desolvation effects and cation-π interactions, which help to overcome the high energy barrier associated with forming the strained four-membered ring. nih.gov The enzyme essentially guides the α-amino group of the methionine portion of SAM to attack the γ-carbon, displacing the 5'-methylthioadenosine (MTA) group and forming the azetidine ring. acs.orgumich.edu

Interestingly, some enzymes with sequence similarity to class I methyltransferases, such as VioH from Cystobacter violaceus, have been shown to catalyze this unusual cyclization of SAM to AZE, highlighting a novel function for this enzyme class. researchgate.netnih.gov

Ecological and Evolutionary Relevance of Azetidine-Containing Natural Products

Azetidine-containing natural products, particularly AZE, play significant roles in the ecological interactions and evolutionary strategies of the organisms that produce them. AZE is a structural analog of the proteinogenic amino acid proline, differing only by the absence of one carbon atom in its ring structure. acs.org

This mimicry is the basis for its biological activity and ecological function. When other organisms absorb AZE, it can be mistakenly incorporated into proteins in place of proline. acs.orgnih.gov This misincorporation leads to the production of faulty, misfolded proteins, triggering a global stress response and inhibiting growth. nih.gov This mechanism makes AZE a potent defensive metabolite for plants, deterring herbivores and inhibiting the growth of competing vegetation (allelopathy). acs.orgnih.gov

The ability of some organisms to produce AZE while being resistant to its toxic effects suggests a co-evolutionary arms race. AZE-resistant organisms often possess aminoacyl-tRNA synthetases that can discriminate between AZE and proline, preventing the toxic misincorporation. acs.org In bacteria like Pseudomonas aeruginosa, the production of azetidine-containing compounds (azetidomonamides) is regulated by quorum sensing, a cell-density dependent communication system. nih.gov This suggests that these compounds may play a role in bacterial adaptation and virulence, potentially influencing the bacteria's interaction with its host. nih.gov The diversity of azetidine-containing compounds found in nature points to their importance as scaffolds for molecules with a wide range of pharmacological activities. researchgate.net

Potential for Combinatorial Biosynthesis to Engineer New Azetidine-2-carboxamide (B111606) Analogues

The elucidation of the biosynthetic pathway for azetidine-2-carboxylic acid opens up possibilities for metabolic engineering and combinatorial biosynthesis. By understanding the enzymes and mechanisms involved, scientists can potentially manipulate these pathways to create novel molecules. nih.gov

The discovery of AZE synthases provides a powerful enzymatic tool for this purpose. nih.gov Researchers have demonstrated the potential of this approach by introducing an AZE synthase into a different natural product pathway. nih.gov Specifically, by incorporating an AZE synthase into the pyrrolizixenamide pathway, they successfully engineered analogues of azabicyclenes, demonstrating that AZE can be used as a proline mimic in a biosynthetic context. nih.gov

This strategy of "pathway engineering" could be applied to generate a library of new azetidine-2-carboxamide analogues. By expressing AZE synthases in engineered microbial hosts and feeding them with various precursor molecules, or by combining the AZE synthase gene with other biosynthetic genes, it may be possible to create novel compounds with tailored properties. This approach offers a green and efficient alternative to traditional chemical synthesis for exploring the chemical space around the azetidine-2-carboxamide scaffold.

Future Directions and Interdisciplinary Research Opportunities

Development of Next-Generation N-(4-Cyanobenzyl)azetidine-2-carboxamide Derivatives

The core structure of this compound provides a versatile foundation for the development of next-generation derivatives with potentially enhanced therapeutic profiles. Medicinal chemistry efforts can be directed toward systematic modifications of its key components: the azetidine-2-carboxamide (B111606) core, the cyanobenzyl group, and the stereochemistry of the molecule.

Strategic modifications could aim to improve potency, selectivity, and pharmacokinetic properties. For instance, substituting the cyanobenzyl moiety with other aromatic or heteroaromatic systems could modulate interactions with biological targets. Research on related (R)-azetidine-2-carboxamide analogues has shown that such modifications can lead to sub-micromolar potencies for targets like STAT3. nih.govacs.org Furthermore, altering the substitution pattern on the aromatic ring or replacing the cyano group with other electron-withdrawing or donating groups could fine-tune the electronic properties and binding affinities of the molecule.

Another avenue involves the functionalization of the azetidine (B1206935) ring itself. The introduction of substituents at the C3 or C4 positions could introduce new pharmacophoric features or restrict the conformational flexibility of the molecule, potentially leading to higher target specificity. enamine.net The constrained nature of the azetidine ring is a known asset for designing molecules with a predefined spatial orientation, which can decrease the entropy of binding to a biological target and enhance affinity. enamine.net

Below is a prospective research table outlining potential derivative designs and their intended therapeutic improvements.

Modification Site Proposed Modification Rationale / Desired Outcome Potential Target Class
Cyanobenzyl Ring Substitution with fluoro, chloro, or methoxy groupsModulate lipophilicity and electronic properties for improved cell permeability and target binding.Kinases, Transcription Factors
Cyano Group Replacement with tetrazole, carboxylate, or sulfonamideServe as a bioisosteric replacement to enhance metabolic stability or introduce new hydrogen bonding interactions.G-protein coupled receptors (GPCRs), Enzymes
Azetidine Ring (C3) Introduction of hydroxyl or aryl groupsIntroduce new vectors for target interaction; inspired by analogs of GABA-uptake inhibitors. nih.govTransporters, Ion Channels
Amide Linker N-methylation or replacement with a bioisostereImprove metabolic stability against amidases and modulate conformational preferences.Proteases, Various Enzymes

Exploration of Novel Biological Pathways and Therapeutic Applications

The azetidine scaffold is a privileged motif found in numerous bioactive molecules with a wide spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. nih.govresearchgate.net This suggests that this compound and its future derivatives may have therapeutic potential beyond a single target or pathway.

A comprehensive screening strategy against a diverse panel of biological targets could uncover novel applications. For example, azetidine-containing compounds have been investigated as STAT3 inhibitors, GABA uptake inhibitors, and antitumor agents that inhibit microtubule assembly. nih.govnih.govmdpi.com The structural rigidity of the azetidine ring makes it an ideal component for creating analogs of bioactive compounds where conformational restriction is key to activity. rsc.org

Future research should involve high-throughput screening (HTS) of a library of this compound derivatives against various cell lines and enzyme classes. This could reveal unexpected activities and open up new therapeutic avenues. For instance, the parent compound azetidine-2-carboxylic acid has been studied for its effects on oligodendrocytes, suggesting a potential role in neurological disorders like multiple sclerosis. oup.com This highlights the potential for azetidine derivatives to impact CNS-related pathways.

Potential Therapeutic Area Biological Target/Pathway Rationale based on Azetidine Scaffold
Oncology Signal Transducer and Activator of Transcription 3 (STAT3)Azetidine-2-carboxamides have demonstrated potent STAT3 inhibition. nih.govacs.org
Microtubule AssemblyAzetidine moieties have been incorporated into analogs of TZT-1027, a potent antitumor agent. mdpi.com
Central Nervous System (CNS) Disorders GABA Transporters (GAT-1, GAT-3)Conformationally constrained azetidine derivatives act as GABA uptake inhibitors. nih.gov
Infectious Diseases Bacterial Cell Wall SynthesisThe related β-lactam (azetidin-2-one) ring is a cornerstone of many antibiotics. lifechemicals.com
Inflammatory Diseases Kinases and Cytokine ReceptorsThe rigid scaffold can be used to design specific kinase inhibitors. nih.gov

Integration of Advanced Synthetic and Analytical Methodologies

The successful development of novel this compound derivatives hinges on the use of advanced synthetic and analytical techniques. The synthesis of the strained four-membered azetidine ring has historically been challenging, but recent advancements offer efficient and stereoselective routes. nih.govmagtech.com.cn

Modern synthetic methods such as palladium-catalyzed intramolecular C-H amination, aza-Paterno-Büchi photocycloadditions, and strain-release homologation of azabicyclo[1.1.0]butanes can be employed to construct diverse and densely functionalized azetidine cores. rsc.org These methods provide greater control over the molecular architecture and allow for the creation of derivatives that would be inaccessible through traditional methods like the reduction of β-lactams. rsc.orgmagtech.com.cn

Given that this compound is a chiral molecule, the ability to control and analyze its stereochemistry is paramount. Enantiomers of a drug can have vastly different pharmacological and toxicological profiles. wikipedia.org Advanced analytical techniques for chiral separation are therefore essential. High-performance liquid chromatography (HPLC), supercritical fluid chromatography (SFC), and capillary electrophoresis (CE) using various chiral stationary phases (CSPs) are the primary methods for analyzing and separating enantiomers. jiangnan.edu.cnnih.govresearchgate.net These techniques will be crucial for the quality control and characterization of enantiomerically pure derivatives.

Synthetic Methodology Description Advantage for Derivative Synthesis
Pd-Catalyzed C-H Amination Intramolecular cyclization of amine substrates to form the azetidine ring. organic-chemistry.orgEnables synthesis of azetidines from readily available linear precursors.
[2+2] Photocycloaddition Visible-light-mediated reaction between an imine precursor and an alkene. rsc.orgOffers a mild and efficient route to construct the four-membered ring.
Strain-Release Homologation Ring-opening of highly strained azabicyclo[1.1.0]butanes with nucleophiles. rsc.orgAllows for the introduction of a wide variety of substituents onto the azetidine ring.
Analytical Technique Application Importance
Chiral HPLC/SFC Separation and quantification of enantiomers. nih.govEnsures enantiomeric purity, which is critical for safety and efficacy.
Capillary Electrophoresis (CE) High-efficiency chiral separation with minimal sample consumption. nih.govresearchgate.netUseful for rapid analysis during screening and process development.
Mass Spectrometry (MS) Complements chromatographic techniques for structural confirmation and identification. jiangnan.edu.cnacs.orgProvides definitive structural evidence of synthesized derivatives.

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery and development. nih.govresearchgate.net These computational tools can significantly accelerate the design-synthesize-test cycle for new this compound derivatives.

AI/ML algorithms can be employed for several key tasks. De novo drug design models can generate novel molecular structures based on the azetidine-2-carboxamide scaffold, optimized for predicted activity against a specific target. mednexus.org High-throughput virtual screening, powered by ML, can rapidly evaluate vast virtual libraries of potential derivatives, prioritizing a smaller, more promising set of compounds for synthesis and experimental testing. nih.gov

AI / ML Application Specific Technique Objective in the Context of the Compound
Virtual Screening Machine Learning (e.g., Random Forest, Support Vector Machines)Prioritize derivatives from a large virtual library for synthesis by predicting binding affinity. nih.gov
De Novo Design Deep Learning (e.g., Generative Adversarial Networks, Recurrent Neural Networks)Generate novel azetidine-based structures with desired properties. mednexus.org
ADME/T Prediction Quantitative Structure-Activity Relationship (QSAR) ModelsPredict solubility, permeability, metabolic stability, and toxicity to guide lead optimization. nih.gov
Synthetic Route Prediction AI-powered Retrosynthesis SoftwareIdentify optimal and novel synthetic pathways for target derivatives. digitellinc.com

Q & A

Q. What synthetic routes are commonly employed for N-(4-Cyanobenzyl)azetidine-2-carboxamide, and how is its structural integrity validated?

Methodological Answer: The compound is typically synthesized via alkylation of azetidine-2-carboxamide derivatives with 4-cyanobenzyl halides. For example, a reaction between azetidine precursors (e.g., 2,2-dimethyl-1,2,3,4-tetrahydropyridin-4-ylidene derivatives) and 4-(bromomethyl)benzonitrile in chloroform at room temperature for 4–5 days yields N-(4-Cyanobenzyl) analogs with high purity (74–99% yields) . Structural confirmation relies on NMR (¹H/¹³C), IR, and mass spectrometry. For instance, IR peaks at ~1651 cm⁻¹ (amide C=O stretch) and NMR signals for the cyanobenzyl moiety (δ ~7.6 ppm for aromatic protons) are critical markers .

Q. How can researchers determine the stereochemical configuration of this compound derivatives?

Methodological Answer: Chiral chromatography or X-ray crystallography are primary methods. For example, optical rotation measurements ([α]²⁰D values) combined with NOESY NMR can resolve enantiomers. In related azetidine carboxamides, stereochemical assignments were confirmed via X-ray using SHELX software for refinement . Polarimetric analysis (e.g., [α]²⁰D = −118.15° in CHCl₃) also aids in distinguishing enantiomers .

Q. What factors influence the yield variability in this compound synthesis?

Methodological Answer: Reaction time, solvent choice, and stoichiometry critically impact yields. For instance, extending reaction durations from 4 to 18 days reduced yields from 99% to 15% in similar tetrahydropyridinium syntheses due to side reactions . Optimizing equivalents of 4-cyanobenzyl halide (e.g., 1.5–2.0 eq.) and using aprotic solvents (e.g., CHCl₃) enhances efficiency .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer: Conduct toxicity assessments via in vitro models (e.g., cell viability assays) before handling. Use fume hoods, gloves, and eye protection. MedChemExpress safety guidelines recommend validating purity via HPLC and avoiding direct contact, as azetidine derivatives may exhibit uncharacterized toxicity .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanisms of this compound formation?

Methodological Answer: Density Functional Theory (DFT) calculations can map transition states and activation energies. For example, DFT studies on similar alkylation reactions identify nucleophilic attack on the cyanobenzyl carbon as rate-determining . Molecular dynamics simulations further predict solvent effects (e.g., chloroform vs. acetonitrile) on reaction kinetics .

Q. What strategies are effective in establishing structure-activity relationships (SAR) for this compound in drug discovery?

Methodological Answer: Systematic substitution at the azetidine ring or cyanobenzyl group, followed by enzymatic assays (e.g., DPP-IV inhibition), identifies pharmacophores. For instance, replacing the cyanobenzyl group with fluorinated analogs in related compounds improved target binding affinity by 10-fold . High-throughput screening (HTS) coupled with molecular docking refines SAR .

Q. How is SHELX software applied in crystallographic analysis of this compound derivatives?

Methodological Answer: SHELXL refines small-molecule crystal structures using least-squares minimization against X-ray data. For high-resolution structures, assign anisotropic displacement parameters and validate via R-factor convergence (e.g., R1 < 0.05). SHELXE pipelines automate phase determination for twinned crystals, critical for chiral azetidine derivatives .

Q. How should researchers address contradictions in spectral data during characterization?

Methodological Answer: Cross-validate using complementary techniques. For example, ambiguous NMR peaks can be resolved via 2D-COSY or HSQC, while IR discrepancies (e.g., unexpected C≡N stretches) warrant re-evaluation of synthetic steps . Contradictory mass spectra may indicate impurities; repurify via column chromatography (e.g., 3:7 hexane:ether) .

Q. What methods enable enantioselective synthesis of this compound?

Methodological Answer: Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) induce stereocontrol. In a study, (S)-configured azetidine carboxamides were synthesized using enantiopure starting materials (e.g., (S)-azetidine-2-carboxylic acid) and stereoretentive alkylation conditions .

Q. How can target identification for this compound be optimized in therapeutic research?

Methodological Answer: Use affinity-based proteomics (e.g., pull-down assays with biotinylated analogs) or computational target prediction (e.g., SwissTargetPrediction). For example, cyanobenzyl moieties in STA-5312 analogs bind tubulin, suggesting anticancer mechanisms .

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